6-(3-Phenylpiperazin-1-yl)nicotinic acid is a chemical compound that features a nicotinic acid moiety connected to a phenylpiperazine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in relation to the central nervous system and neuropharmacology. It is classified as a piperazine derivative and a nicotinic acid analog, which may influence its interaction with biological targets.
The compound is cataloged under the CAS number 904816-46-2 and has a molecular formula of with a molecular weight of approximately 283.325 g/mol . It falls under the category of nicotinic acid derivatives, which are known for their diverse biological activities, including effects on neurotransmitter systems and potential use in treating various neurological disorders.
The synthesis of 6-(3-Phenylpiperazin-1-yl)nicotinic acid typically involves several key steps:
The patent literature indicates that variations in the synthesis can lead to different yields and purity levels, emphasizing the importance of optimizing reaction conditions .
6-(3-Phenylpiperazin-1-yl)nicotinic acid can participate in various chemical reactions:
These reactions are crucial for developing derivatives that may enhance therapeutic efficacy or reduce side effects.
The mechanism of action for 6-(3-Phenylpiperazin-1-yl)nicotinic acid is thought to involve modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission in the central nervous system:
Research into its binding affinity and efficacy at these receptors is ongoing, aiming to elucidate its potential therapeutic applications .
Key chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis .
6-(3-Phenylpiperazin-1-yl)nicotinic acid has potential applications in several fields:
Microwave irradiation has revolutionized the synthesis of piperazine-containing hybrids by significantly accelerating reaction kinetics and improving regioselectivity. This technique is particularly valuable for constructing the C–N bond between the nicotinic acid scaffold and the 3-phenylpiperazine moiety in 6-(3-phenylpiperazin-1-yl)nicotinic acid. Under conventional heating, nucleophilic aromatic substitution (SNAr) between halonicotinates and N-substituted piperazines requires prolonged reaction times (12–24 hours) at elevated temperatures (80–120°C), often leading to decomposition by-products and modest yields (45–65%). In contrast, microwave-assisted protocols reduce reaction times to 15–45 minutes while enhancing yields to 75–92% [6]. Key advantages include:
Table 1: Optimization of Microwave-Assisted Synthesis
Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Reaction Time | 12–24 hours | 15–45 minutes | 20–30x faster |
Yield | 45–65% | 75–92% | +30–47% |
Temperature | 80–120°C | 120–150°C | Better control |
By-product Formation | Significant | Minimal | Higher purity |
Hybridization strategies further leverage this technology. For example, coupling 6-(3-phenylpiperazin-1-yl)nicotinic acid with pharmacophores like 1,3,4-oxadiazoles or thiazolidinones via microwave-mediated esterification/amidation occurs within 10 minutes, compared to 6 hours conventionally [6].
The Gabriel synthesis remains a cornerstone for preparing enantiomerically pure piperazine intermediates, critical for synthesizing 6-(3-phenylpiperazin-1-yl)nicotinic acid analogues. This two-step protocol involves:
Table 2: Gabriel Synthesis Modifications for Piperazine Intermediates
Method Variation | Reagents/Conditions | Yield | Advantage |
---|---|---|---|
Classical Alkylation | K-phthalimide + 1,2-dibromoethane | 70–75% | Simplicity |
Mitsunobu Modification | Phthalimide, DIAD, PPh₃, 0–25°C | 88–93% | Stereospecific inversion |
Solid-Liquid PTC | K-phthalimide, Aliquat 336, 50°C | 85–90% | No anhydrous conditions needed |
Deprotection with MeNH₂ | 40% Methylamine, RT, 2 hours | 95% | Avoids hydrazine by-products |
For 6-(3-phenylpiperazin-1-yl)nicotinic acid, the Gabriel route enables precise installation of substituents at the piperazine N1 position. For instance, chiral 2-methylpiperazines are accessible via Mitsunobu reactions with phthalimide, ensuring >98% enantiomeric excess (ee) when using (R)- or (S)-2-octanol [7]. Post-deprotection, the free piperazine undergoes SNAr with 6-fluoronicotinic acid derivatives to afford the target compound [3].
Strategic modifications of 6-(3-phenylpiperazin-1-yl)nicotinic acid focus on three regions: the piperazine N1/N4 atoms, the C3 phenyl group, and the nicotinic acid carboxyl/carbon positions. These alterations profoundly impact physicochemical properties and target binding:
N4-Substitution: Bulky aryl groups (e.g., 4-fluorophenyl) or heteroarylmethyl (e.g., pyridin-3-yl) increase steric occupancy, selectively modulating affinity for aminergic GPCRs [2] [8].
C3-Phenyl Ring Functionalization:
Ortho-substitutions (e.g., 2-F, 2-OMe) induce torsional effects that restrict piperazine ring conformation, enhancing selectivity for serotonin receptors [2].
Nicotinic Acid Modifications:
Table 3: Structure-Activity Relationship (SAR) of Key Modifications
Modification Site | Group Introduced | Effect on Properties | Biological Impact |
---|---|---|---|
Piperazine N1 | Methyl | log P +0.3; pKa 9.1 → 8.7 | Enhanced CNS penetration |
Piperazine N4 | 4-(Trifluoromethyl)benzyl | log P +1.2; pKa 7.9 | Improved 5-HT₁A binding (Ki = 12 nM) |
C3-Phenyl (meta) | Trifluoromethyl | Metabolic stability t½ +3.5x | Reduced CYP2D6 inhibition |
Nicotinic Acid (C6) | Tetrazole bioisostere | log D −0.4; aqueous solubility +2.1x | Better oral absorption |
Pyridine Ring (C2) | Bromo | Electron withdrawal (σₚ = 0.23) | Weakened hERG affinity |
These structural insights guide the rational design of analogues with optimized drug-like properties. For example, introducing a 3-trifluoromethylphenyl group at piperazine C3 combined with tetrazole replacement of the carboxylic acid yields analogues with balanced solubility (log D = 1.8) and target selectivity [2] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8